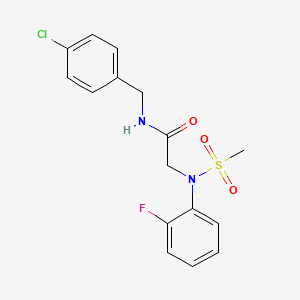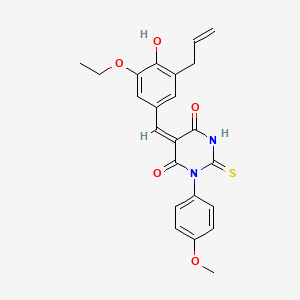
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a potent and highly selective compound that has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide reduces neuronal excitability and prevents the generation of abnormal electrical activity in the brain. This mechanism of action is believed to underlie the antiepileptic, analgesic, and anxiolytic effects of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce pain in animal models of neuropathic pain and migraine. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Advantages and Limitations for Lab Experiments
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective compound that can be used to selectively block T-type calcium channels in various tissues and organs. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is also highly potent, which allows for the use of lower concentrations in experiments. However, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several limitations. It is a relatively new compound, and its long-term effects and safety profile are not well understood. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a short half-life, which may limit its use in certain experiments.
Future Directions
The potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating various diseases has generated significant interest in the scientific community. There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the long-term effects and safety profile of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Another direction is to explore the potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need to develop more selective and potent T-type calcium channel blockers that can be used in combination with N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to enhance its therapeutic effects.
Scientific Research Applications
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases. It has been shown to have antiepileptic, analgesic, and anxiolytic effects in preclinical studies. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in treating neuropathic pain, migraine, and anxiety disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-5-3-2-4-14(15)18)11-16(21)19-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBORNGUHDANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)
![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)

![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B3933157.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933158.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3933173.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3933179.png)
![3,5-dichloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933191.png)
![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3933204.png)